2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]-
CAS No.: 3695-48-5
Cat. No.: VC16755914
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3695-48-5 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | 5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) |
| Standard InChI Key | FONFGNGCCZIGRM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Introduction
Structural and Chemical Characteristics
The core structure of 2,4-thiazolidinedione consists of a five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups. In 5-[[4-(dimethylamino)phenyl]methylene]-, the C5 position is functionalized with a benzylidene group bearing a para-dimethylamino substituent. This electron-donating group enhances the compound's resonance stability and influences its interactions with biological targets like PPAR-γ .
Molecular Properties
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Molecular Formula: C₁₂H₁₃N₃O₂S (calculated based on analogs ).
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Molecular Weight: ~263.32 g/mol.
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IUPAC Name: 5-[(4-Dimethylaminophenyl)methylidene]-1,3-thiazolidine-2,4-dione.
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Key Functional Groups:
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogs like 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CAS: 6320-51-0 ) exhibit characteristic IR peaks for C=O (1740–1700 cm⁻¹) and C=N (1600 cm⁻¹). The dimethylamino group would introduce additional N-H stretching (~3300 cm⁻¹) and C-N vibrations (1250–1020 cm⁻¹) .
Synthesis and Derivative Development
The synthesis of benzylidene-TZD derivatives typically follows a Knoevenagel condensation between thiazolidine-2,4-dione and substituted benzaldehydes . For 5-[[4-(dimethylamino)phenyl]methylene]-, the pathway likely involves:
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Preparation of 4-Dimethylaminobenzaldehyde:
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Dimethylation of 4-aminobenzaldehyde using methyl iodide in basic conditions.
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Condensation with TZD:
Reaction Scheme:
Synthetic Challenges
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Steric Hindrance: The bulky dimethylamino group may reduce reaction yields compared to smaller substituents (e.g., methoxy ).
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Oxidation Sensitivity: The benzylidene double bond may require inert atmospheres to prevent degradation .
Pharmacological Profile and Mechanism
Although direct studies on this compound are absent, its structural similarity to PPAR-γ agonists permits mechanistic inferences:
Antidiabetic Activity
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PPAR-γ Activation: The TZD ring binds to PPAR-γ, promoting insulin sensitization in adipose tissue .
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Glucose-Lowering Efficacy: Analogous compounds (e.g., 5-(4-hydroxybenzyl)-TZD ) reduce plasma glucose by 40–65% in diabetic models .
Comparative Analysis with Clinical TZDs
Future Directions
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In Vivo Studies: Evaluate glucose tolerance in streptozotocin-induced diabetic rodents.
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Structural Optimization: Introduce fluorine or sulfonyl groups to improve potency and reduce off-target effects .
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Dual PPAR-α/γ Agonism: Develop analogs targeting both receptors for synergistic lipid and glucose control .
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